

Spectroscopic Data of (Rac)-Terreic Acid: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-Terreic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for racemic terreic acid, a molecule of significant interest in natural product synthesis and drug discovery. The information presented herein is intended to serve as a detailed reference for researchers engaged in the identification, characterization, and development of terreic acid and its analogues.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(Rac)-Terreic acid**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **(Rac)-Terreic Acid**.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.87	s	-	H-6
3.89	d	3.35	H-2
3.86	d	3.9	H-1
1.93	s	-	CH ₃

Solvent: CDCl₃, Frequency: 500 MHz

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for (Rac)-Terreic Acid.

Chemical Shift (δ) ppm	Carbon Type	Assignment
190.79	C	C-4
187.55	C	C-5
151.92	C	C-3
120.45	C	C-6
53.84	CH	C-1
51.63	CH	C-2
8.85	CH ₃	CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for (Rac)-Terreic Acid.

Wavenumber (cm ⁻¹)	Functional Group
~3400	O-H (hydroxyl)
~1680	C=O (quinone carbonyl)
~1640	C=C (alkene)
~1250	C-O (epoxide)

Sample Preparation: KBr disc

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **(Rac)-Terreic Acid**.

Ion	Calculated m/z	Found m/z
[M+H] ⁺	155.0395	155.0358

Ionization Technique: Fast Atom Bombardment (FAB)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(Rac)-Terreic acid** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

- ¹H NMR Spectroscopy:** The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. The acquisition parameters typically include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-12 ppm, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is recorded on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR to achieve an adequate signal-to-noise ratio. The spectral width is set to approximately 200-220 ppm. Chemical shifts are referenced to the solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

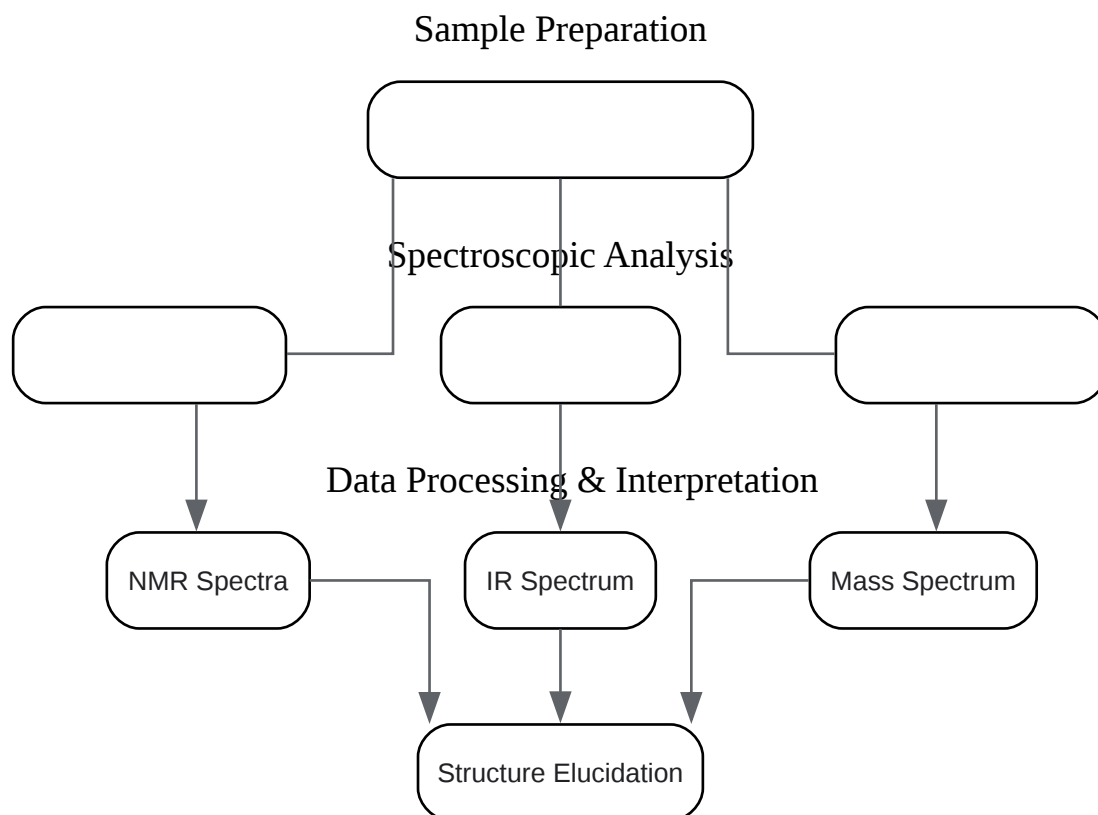
The IR spectrum of **(Rac)-Terreic acid** is obtained using the potassium bromide (KBr) disc method. A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent disc using a hydraulic press. The KBr disc is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm^{-1} .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are acquired using a Fast Atom Bombardment (FAB) mass spectrometer. A small amount of the sample is dissolved in a suitable matrix (e.g., m-nitrobenzyl alcohol) and applied to the FAB probe tip. The sample is then ionized by a high-energy beam of xenon or argon atoms. The resulting ions are analyzed by a high-resolution mass analyzer to determine the accurate mass-to-charge ratio of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **(Rac)-Terreic acid**.



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